molecular formula C17H35N5O6 B10828623 Fortimicin

Fortimicin

Cat. No.: B10828623
M. Wt: 405.5 g/mol
InChI Key: BIDUPMYXGFNAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fortimicin, also known as astromicin, is a pseudo-disaccharide antibiotic with an aminocyclitol moiety. It belongs to the aminoglycoside class of antibiotics and is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is structurally distinct from other aminoglycosides, which contributes to its unique pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fortimicin is typically synthesized through a series of complex chemical reactions involving the fermentation of specific microorganisms. The primary organism used for its production is Micromonospora olivasterospora. The biosynthesis involves multiple steps, including the incorporation of various sugar moieties and the formation of the aminocyclitol ring .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The microorganism Micromonospora olivasterospora is cultured in bioreactors under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic in its pure form .

Chemical Reactions Analysis

Types of Reactions

Fortimicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include:

Major Products Formed

The major products formed from these reactions include various this compound derivatives, each with potentially different antibacterial activities and pharmacokinetic properties .

Scientific Research Applications

Fortimicin has a wide range of scientific research applications, including:

Mechanism of Action

Fortimicin exerts its antibacterial effects by binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with protein synthesis, leading to the production of faulty proteins and ultimately causing bacterial cell death. The aminocyclitol moiety plays a crucial role in this binding process, making this compound effective against a broad range of bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Fortimicin

This compound’s unique structure, particularly its pseudo-disaccharide and aminocyclitol moiety, distinguishes it from other aminoglycosides. This structural uniqueness contributes to its broad-spectrum activity and reduced susceptibility to certain bacterial resistance mechanisms .

Properties

IUPAC Name

2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDUPMYXGFNAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860688
Record name 2-Amino-5-[glycyl(methyl)amino]-3,6-dihydroxy-4-methoxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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